(4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a morpholinyl-substituted quinoline, and an oxazolone ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorophenyl and morpholinyl-substituted quinoline derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxazolone ring structure. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its efficacy and safety as a drug candidate for treating various diseases, such as infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Chlorophenyl)-4-{[7-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The pathways involved in its mechanism of action are studied to elucidate how it exerts its effects at the molecular level.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(7-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-2-3-17-13-18(22(26-20(17)12-15)28-8-10-30-11-9-28)14-21-24(29)31-23(27-21)16-4-6-19(25)7-5-16/h2-7,12-14H,8-11H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTTUWUIXLPVJF-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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